1-HYDROXY-2-(3-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME
Overview
Description
1-HYDROXY-2-(3-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HYDROXY-2-(3-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME typically involves multiple steps. One common method starts with the nitration of a suitable benzimidazole precursor. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a reduction reaction to introduce the hydroxy group. Finally, the oxime functional group is introduced through a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-HYDROXY-2-(3-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-HYDROXY-2-(3-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-HYDROXY-2-(3-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy and oxime groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-HYDROXY-2-(2-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME
- 1-HYDROXY-2-(4-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME
Uniqueness
1-HYDROXY-2-(3-NITROPHENYL)-1,5,6,7-TETRAHYDRO-4H-1,3-BENZIMIDAZOL-4-ONE OXIME is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(NE)-N-[1-hydroxy-2-(3-nitrophenyl)-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c18-15-10-5-2-6-11-12(10)14-13(16(11)19)8-3-1-4-9(7-8)17(20)21/h1,3-4,7,18-19H,2,5-6H2/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGGNKOPOLVHLN-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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